molecular formula C24H20N2O4S2 B300988 Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate

Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate

Cat. No. B300988
M. Wt: 464.6 g/mol
InChI Key: QRECPYKRXRNFJZ-VGPZIHQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiazolidinone family and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate is not fully understood. However, studies have shown that it inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response. By inhibiting COX-2, Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate reduces inflammation.
Biochemical and Physiological Effects
Studies have shown that Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate has anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been shown to have antioxidant properties. In addition, it has been investigated for its potential as a drug delivery system for targeted drug delivery.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate in lab experiments is its potential as a drug delivery system for targeted drug delivery. Another advantage is its anti-inflammatory, anti-tumor, and anti-microbial activities. However, one limitation is that its mechanism of action is not fully understood.

Future Directions

There are several future directions for the research on Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate. One direction is to investigate its potential as a drug delivery system for targeted drug delivery. Another direction is to further study its anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, its mechanism of action could be further investigated to better understand its effects. Finally, its potential for use in other scientific research fields could be explored.
Conclusion
Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate is a synthetic compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific research fields.

Synthesis Methods

Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate is synthesized using a multi-step process. The first step involves the preparation of 2-mercapto-5-(phenylthio)-1,3,4-thiadiazole, which is then reacted with 5-(2-bromoacetyl)furan to obtain 5-(2-(2-mercapto-5-(phenylthio)-1,3,4-thiadiazol-2-yl)acetamido)furan. The final step involves the reaction of 5-(2-(2-mercapto-5-(phenylthio)-1,3,4-thiadiazol-2-yl)acetamido)furan with ethyl 4-amino-2-oxo-2H-chromene-3-carboxylate to form Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate.

Scientific Research Applications

Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate has shown potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been investigated for its potential as a drug delivery system for targeted drug delivery.

properties

Product Name

Ethyl 4-[(3-methyl-4-oxo-5-{[5-(phenylsulfanyl)-2-furyl]methylene}-1,3-thiazolidin-2-ylidene)amino]benzoate

Molecular Formula

C24H20N2O4S2

Molecular Weight

464.6 g/mol

IUPAC Name

ethyl 4-[[(5Z)-3-methyl-4-oxo-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoate

InChI

InChI=1S/C24H20N2O4S2/c1-3-29-23(28)16-9-11-17(12-10-16)25-24-26(2)22(27)20(32-24)15-18-13-14-21(30-18)31-19-7-5-4-6-8-19/h4-15H,3H2,1-2H3/b20-15-,25-24?

InChI Key

QRECPYKRXRNFJZ-VGPZIHQOSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(O3)SC4=CC=CC=C4)/S2)C

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)SC4=CC=CC=C4)S2)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)SC4=CC=CC=C4)S2)C

Origin of Product

United States

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